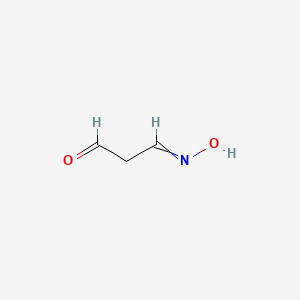
2-Methanethioylhydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanethioylhydrazine-1-carbothioamide is a chemical compound with the molecular formula C2H5N3S2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both hydrazine and carbothioamide functional groups, making it a versatile building block for synthesizing various heterocyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methanethioylhydrazine-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioamides with electrophilic compounds such as 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate. These reactions typically occur under mild heating conditions and result in the formation of various heterocyclic rings .
Industrial Production Methods: Industrial production of this compound often involves conventional organic chemical methods. These methods are designed to ensure high yields and purity of the final product. The use of advanced techniques such as molecular docking and in silico studies can further optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methanethioylhydrazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include electrophilic compounds, acids, and bases. Reaction conditions typically involve mild heating and the use of solvents such as ethanol and triethylamine .
Major Products Formed: The major products formed from the reactions of this compound include heterocyclic compounds such as pyrazoles, triazoles, and thiadiazoles. These products are often characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Wissenschaftliche Forschungsanwendungen
2-Methanethioylhydrazine-1-carbothioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing novel heterocyclic compounds with potential therapeutic properties. In biology and medicine, it has been studied for its anticancer, antioxidant, and antimicrobial activities . Additionally, this compound is used as a corrosion inhibitor in industrial applications, particularly for protecting mild steel in acidic environments .
Wirkmechanismus
The mechanism of action of 2-Methanethioylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells . Molecular docking studies have revealed favorable binding profiles and interactions within the active sites of enzymes such as PI3K, AKT1, and mTOR .
Vergleich Mit ähnlichen Verbindungen
2-Methanethioylhydrazine-1-carbothioamide can be compared with other similar compounds, such as hydrazinecarbothioamides and oxadiazoles. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and diverse applications. Similar compounds include hydrazine-1-carbothioamide and 1,3,4-oxadiazole derivatives .
Eigenschaften
CAS-Nummer |
663612-79-1 |
|---|---|
Molekularformel |
C2H5N3S2 |
Molekulargewicht |
135.22 g/mol |
IUPAC-Name |
N-(carbamothioylamino)methanethioamide |
InChI |
InChI=1S/C2H5N3S2/c3-2(7)5-4-1-6/h1H,(H,4,6)(H3,3,5,7) |
InChI-Schlüssel |
UCJMZCDJJKNDTA-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S)NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)




![2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid](/img/structure/B12522347.png)

![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)




![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
